3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine
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Overview
Description
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine is a compound of significant interest in various scientific fields This compound is structurally characterized by the presence of an amino group, a dihydroxyphenyl group, and a histidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine typically involves multi-step organic synthesis. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with an amino acid derivative, followed by a series of protection and deprotection steps to introduce the histidine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the substituents introduced .
Scientific Research Applications
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The dihydroxyphenyl group is crucial for its binding affinity and specificity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to dopamine, with similar structural features.
3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione: A coumarin derivative with potential antitumor activity.
Uniqueness
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine is unique due to its combination of an amino group, dihydroxyphenyl group, and histidine moiety. This structural arrangement imparts distinct biochemical properties and potential therapeutic applications .
Properties
CAS No. |
188987-97-5 |
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Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[2-amino-1-(3,4-dihydroxyphenyl)ethyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H18N4O4/c15-5-11(8-1-2-12(19)13(20)3-8)18-7-17-6-9(18)4-10(16)14(21)22/h1-3,6-7,10-11,19-20H,4-5,15-16H2,(H,21,22)/t10-,11?/m0/s1 |
InChI Key |
QLHKCGDXBFZNTD-VUWPPUDQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(CN)N2C=NC=C2C[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N2C=NC=C2CC(C(=O)O)N)O)O |
Origin of Product |
United States |
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